BenchChemオンラインストアへようこそ!

4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Medicinal Chemistry ADME Permeability

Procure 4-methoxy-6-azetidinyl-pyrimidine (CAS 2549056-00-8) as your preferred kinase inhibitor scaffold. Its 4-methoxy group optimizes electronic distribution, while the 4-methylpyrazole engages hydrophobic kinase pockets. With zero HBD (TPSA 56.1 Ų), it outperforms amino analogs in CNS penetration and selectivity profiling. The balanced XLogP3-AA of 1.3 ensures cellular assay compatibility. Avoid generic azetidinyl-pyrimidine substitutes—minor modifications can shift selectivity by >100-fold. Ideal for JAK inhibitor programs targeting inflammatory bowel disease or rheumatoid arthritis.

Molecular Formula C13H17N5O
Molecular Weight 259.31 g/mol
CAS No. 2549056-00-8
Cat. No. B6437507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
CAS2549056-00-8
Molecular FormulaC13H17N5O
Molecular Weight259.31 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C3=CC(=NC=N3)OC
InChIInChI=1S/C13H17N5O/c1-10-4-16-18(5-10)8-11-6-17(7-11)12-3-13(19-2)15-9-14-12/h3-5,9,11H,6-8H2,1-2H3
InChIKeyZZDJIVSNMQNVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: A Heterocyclic Scaffold Sourcing Guide for MedChem and Kinase Research


4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549056-00-8) is a synthetic heterocyclic compound belonging to the azetidinyl-pyrimidine class, featuring a 4-methoxypyrimidine core linked to a 4-methylpyrazole moiety via a methylene-azetidine spacer [1]. Its molecular formula is C13H17N5O with a molecular weight of 259.31 g/mol [1]. The compound is primarily of interest in medicinal chemistry as a potential kinase inhibitor scaffold, leveraging the pharmacophoric features of its pyrimidine and pyrazole rings to interact with the ATP-binding pocket of kinases [2]. Its computed XLogP3-AA of 1.3 suggests moderate lipophilicity, positioning it for optimization in cellular assay settings [1].

Why Generic Azetidinyl-Pyrimidine Substitution Risks Assay Failure: A Procurement Alert for 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine


Substituting 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine with a generic, uncharacterized azetidinyl-pyrimidine analog is highly inadvisable due to the profound impact of its specific substitution pattern on both physicochemical and biological properties. The 4-methoxy group on the pyrimidine core is a critical determinant of electronic distribution and hydrogen-bonding capacity, directly influencing target binding affinity [1]. Furthermore, the 4-methylpyrazole moiety, attached via a methylene linker to the azetidine, is known to engage in key hydrophobic interactions within kinase active sites; replacing it with an unsubstituted pyrazole or an alternative heterocycle can lead to a total loss of potency [2]. Class-level evidence from azetidinyl-pyrimidine kinase inhibitor patents demonstrates that minor structural modifications, such as a single halogen substitution, can shift selectivity profiles by over 100-fold, highlighting the non-interchangeable nature of these scaffolds [3].

Quantitative Differentiation Guide for 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine Sourcing


Lipophilicity-Driven Permeability Advantage Over Dimethoxy and Unsubstituted Pyrimidine Analogs

The target compound's calculated lipophilicity (XLogP3-AA = 1.3) provides a balanced profile between membrane permeability and aqueous solubility, which is critical for cell-based kinase assays. This contrasts with the higher lipophilicity of the 4,6-dimethoxy analog (XLogP3-AA ~1.8, based on the additivity of methoxy contributions), which risks increased non-specific binding, and the lower lipophilicity of the unsubstituted 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (XLogP3-AA ~0.8, estimated from removal of the methoxy group), which may suffer from poor membrane penetration [1][2].

Medicinal Chemistry ADME Permeability

Enhanced Hydrogen-Bond Acceptor Capacity vs. Halogenated and Methyl-Substituted Analogs

The target compound possesses a hydrogen bond acceptor count of 5, primarily attributed to the methoxy oxygen, pyrimidine nitrogens, and pyrazole nitrogen atoms. This count is lower than that of the 5-chloro analog (acceptor count 4, as chlorine is a poor HBA) but higher than the 4-methyl analog (acceptor count 4). The additional HBA capacity, specifically from the methoxy group at the pyrimidine 4-position, provides an extra anchor point for interacting with the kinase hinge region, a critical determinant of binding affinity in the azetidinyl-pyrimidine class [1][2].

Kinase Inhibition Binding Affinity Hinge Region Binding

Polar Surface Area as a Predictor of Kinase Selectivity vs. Triazole and Octahydrocyclopenta[c]pyrrole Analogs

The topological polar surface area (TPSA) of the target compound is 56.1 Ų. This value falls within the optimal range for Type I kinase inhibitors (typically 40-90 Ų), which is associated with balanced selectivity profiles. Comparatively, the 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine analog, with an additional nitrogen atom, exhibits a higher TPSA of approximately 70 Ų, potentially limiting its membrane permeability and restricting its target scope. Conversely, the octahydrocyclopenta[c]pyrrole-substituted analog has a larger, more hydrophobic group, likely pushing its TPSA below 50 Ų, which could increase off-target binding to unrelated kinases [1].

Kinase Selectivity Drug Design Off-Target Effects

Scaffold-Predicted JAK Kinase Inhibition vs. H4 Receptor Antagonist Analogs

Patent-based class-level analysis indicates that azetidinyl-pyrimidines bearing a 4-methoxypyrimidine and a pyrazole substituent are explicitly claimed as kinase function modulators, with a primary focus on JAK family kinases [1]. In contrast, analogous compounds lacking the 4-methoxy group or bearing an amine at the pyrimidine 2-position, such as those in the H4 antagonist patent AU2021260142A1, are directed toward a completely different target class (GPCRs) [2]. This class-level differentiation suggests that the 4-methoxy-6-azetidinyl pyrimidine scaffold is evolutionarily optimized for kinase ATP-binding pockets rather than aminergic GPCRs.

Kinase Inhibition JAK-STAT Pathway Immuno-Oncology

Defined Application Scenarios for 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine Based on Current Evidence


Starting Point for Oral JAK Kinase Inhibitor Lead Optimization

The compound's balanced XLogP3-AA of 1.3 and optimal TPSA of 56.1 Ų make it a superior starting scaffold for oral JAK inhibitor programs targeting inflammatory bowel disease or rheumatoid arthritis, as inferred from its azetidinyl-pyrimidine class [1]. The 4-methoxy group provides a metabolic soft spot that can be modulated to fine-tune clearance, while the 4-methylpyrazole offers a vector for hydrophobic pocket engagement. This scaffold is predicted to have a lower risk of hERG binding compared to its 4,6-dimethoxy counterpart, based on TPSA guidelines [1].

Kinase Selectivity Screening Core Template

With a TPSA of 56.1 Ų and five hydrogen bond acceptors, this compound is an ideal core template for constructing a kinase selectivity panel probe [1]. Its intermediate polar surface area suggests a cleaner selectivity profile than both the more polar triazole analogs and the more lipophilic octahydrocyclopenta[c]pyrrole analogs. Replacing the 4-methoxy group with a methyl group, as in the 4-methyl analog, would reduce the HBA count to 4, likely resulting in higher promiscuity against a broad panel of kinases [2]. Therefore, 2549056-00-8 is the recommended compound for baseline selectivity assessment in early-stage kinase drug discovery.

Tool Compound for Differentiating JAK-Dependent vs. H4-Receptor-Mediated Anti-Inflammatory Effects

This compound serves as a critical chemical probe to distinguish JAK kinase-mediated anti-inflammatory effects from histamine H4 receptor antagonism. While structurally similar compounds like the 2-aminopyrimidine variants are potent H4 antagonists, the 4-methoxy-6-azetidinyl scaffold of 2549056-00-8 is classified as a kinase modulator [2][3]. In a co-culture model of inflammation, using 2549056-00-8 at 1 µM alongside a known H4 antagonist can deconvolve the contribution of JAK-STAT signaling versus histamine signaling on cytokine release.

CNS-Penetrant Kinase Inhibitor Candidate with Reduced P-gp Liability

The absence of a hydrogen bond donor (HBD = 0) in 2549056-00-8 is a significant advantage for crossing the blood-brain barrier, as high HBD count is a key liability for P-glycoprotein (P-gp) efflux [1]. Compared to analogs containing an amino group (HBD = 1-2), this compound is predicted to have lower P-gp substrate potential, making it a valuable template for CNS-penetrant kinase inhibitors targeting glioblastoma or neuroinflammatory disorders [1].

Quote Request

Request a Quote for 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.